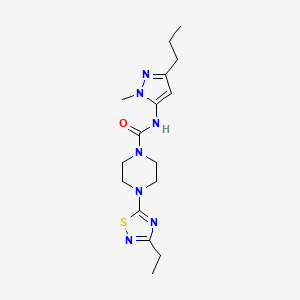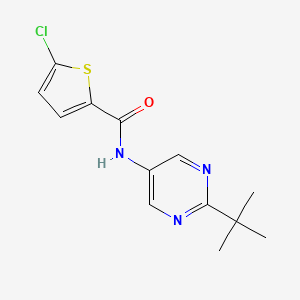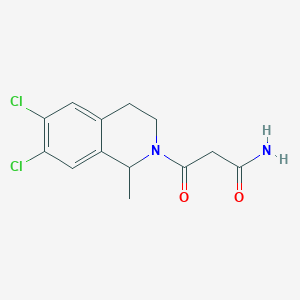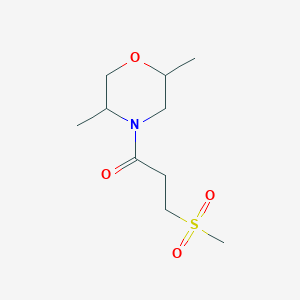![molecular formula C19H29N3O2 B6963107 4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]-N-ethylpiperazine-1-carboxamide](/img/structure/B6963107.png)
4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]-N-ethylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]-N-ethylpiperazine-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring, an acetyl group, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]-N-ethylpiperazine-1-carboxamide typically involves multiple steps:
Formation of the Acetylated Aromatic Intermediate:
Alkylation of Piperazine:
Coupling Reaction:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carboxyl derivatives.
Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential to form novel compounds.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Explored for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug development, particularly as a scaffold for designing new pharmaceuticals.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of specialty chemicals.
- Potential use in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]-N-ethylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and piperazine moieties are crucial for binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating these targets, leading to therapeutic effects.
Comparison with Similar Compounds
4-[(3-Acetylphenyl)methyl]-N-ethylpiperazine-1-carboxamide: Lacks the trimethyl groups, potentially altering its reactivity and binding properties.
4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazine-1-carboxamide: Lacks the N-ethyl group, which may affect its pharmacokinetic profile.
Uniqueness:
- The presence of both the acetyl and N-ethyl groups, along with the trimethyl-substituted aromatic ring, provides a unique combination of steric and electronic properties, making it distinct in its class.
This detailed overview should provide a comprehensive understanding of 4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]-N-ethylpiperazine-1-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]-N-ethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-6-20-19(24)22-9-7-21(8-10-22)12-17-13(2)11-14(3)18(15(17)4)16(5)23/h11H,6-10,12H2,1-5H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNLEIIXSFPOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CC2=C(C(=C(C=C2C)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(1-Tert-butylpyrazol-4-yl)methyl]-4-(2-methylsulfonylethyl)piperazine](/img/structure/B6963028.png)
![N-methyl-1-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazine-1-carbonyl]cyclopropane-1-carboxamide](/img/structure/B6963030.png)

![2-[2-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-2-oxoethyl]-3H-isoindol-1-one](/img/structure/B6963048.png)


![1-[2-[4-(2-Hydroxyethoxy)piperidin-1-yl]-2-oxoethyl]azocan-2-one](/img/structure/B6963089.png)
![[1-[2-(3-Hydroxy-4-methylphenyl)acetyl]piperidin-4-yl]urea](/img/structure/B6963096.png)
![[4-(2-Hydroxyethoxy)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B6963099.png)

![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B6963119.png)
![N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6963124.png)
![N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-2-propan-2-ylpyrazole-3-carboxamide](/img/structure/B6963128.png)

